N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]oxane-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-20-16(11-18-17(19)12-6-8-21-9-7-12)15-10-13-4-2-3-5-14(13)22-15/h2-5,10,12,16H,6-9,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGLDPJFTWVTGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1CCOCC1)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]oxane-4-carboxamide involves several steps. One common synthetic route includes the formation of the benzofuran ring through a free radical cyclization cascade, which is an efficient method for constructing complex polycyclic benzofuran compounds . Industrial production methods often utilize microwave-assisted synthesis (MWI) to obtain benzofuran derivatives with high yield and fewer side reactions .
Chemical Reactions Analysis
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]oxane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]oxane-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits significant biological activities, making it a potential candidate for drug development.
Medicine: Due to its anti-tumor and antibacterial properties, it is being explored for therapeutic applications.
Industry: The compound’s unique chemical properties make it useful in various industrial processes
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit certain enzymes and receptors, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Comparison
Table 1: Key Structural and Pharmacological Features
Key Observations:
Core Pharmacophore :
- All three compounds share a carboxamide group, often critical for target binding via hydrogen bonding. The oxane ring in the target compound and Dencatistat may stabilize conformations favorable for enzyme active-site interactions .
- The methoxyethyl chain in the target compound and Goxalapladib could enhance solubility or reduce metabolic degradation compared to bulkier substituents .
Substituent-Driven Specificity :
- Dencatistat’s pyrimidine and cyclopropanesulfonamido groups likely confer selectivity for CTP synthase 1, a nucleotide metabolism enzyme overexpressed in cancers. In contrast, the target compound’s benzofuran may favor interactions with oxidative stress-related targets (e.g., cytochrome P450 isoforms) .
- Goxalapladib’s naphthyridine and trifluoromethyl biphenyl motifs are typical of PLA2 inhibitors, which reduce inflammatory lipid mediators in atherosclerosis .
Therapeutic Implications: The absence of a sulfonamide or fluorinated aryl group in the target compound suggests a divergent mechanism from Dencatistat and Goxalapladib.
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability : The methoxyethyl linker could reduce cytochrome P450-mediated oxidation relative to Goxalapladib’s naphthyridine core, which is prone to metabolic hydroxylation .
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]oxane-4-carboxamide is a compound belonging to the class of benzofuran derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 303.35 g/mol
- CAS Number : 2097898-32-1
The compound's structure allows it to interact with various biological targets, contributing to its potential pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. Benzofuran derivatives have been shown to modulate several molecular pathways, including:
- Enzyme Inhibition : The compound exhibits inhibitory effects on certain phospholipases and kinases, which are crucial in various signaling pathways.
- Receptor Interaction : It has been observed to interact with serotonin receptors (5HT1A), which may contribute to its neuropharmacological effects .
Biological Activities
This compound demonstrates a range of biological activities:
- Antitumor Activity : Preliminary studies suggest that the compound may possess anticancer properties, potentially through apoptosis induction in cancer cell lines.
- Antibacterial Properties : The compound has shown effectiveness against various bacterial strains, indicating potential as an antibiotic agent .
- Antioxidant Effects : Like many benzofuran derivatives, it may exhibit antioxidant properties, reducing oxidative stress in cells.
Comparative Studies
To understand the uniqueness of this compound, it is beneficial to compare it with other similar compounds:
Case Studies and Research Findings
Several studies have investigated the biological activity of benzofuran derivatives, including this compound:
- Antitumor Efficacy Study : A study conducted on various cancer cell lines demonstrated that this compound induced apoptosis at micromolar concentrations. The mechanism involved the activation of caspase pathways and inhibition of cell proliferation markers .
- Antibacterial Testing : In vitro tests revealed that this compound inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antibacterial potential .
- Oxidative Stress Modulation : Research indicated that this compound could reduce levels of reactive oxygen species (ROS) in cellular models, highlighting its potential as an antioxidant agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
